molecular formula C8H10N2OS B096257 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 16064-21-4

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No. B096257
CAS RN: 16064-21-4
M. Wt: 182.25 g/mol
InChI Key: BRCPOVNFTXLBPI-UHFFFAOYSA-N
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Description

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives are a class of heterocyclic compounds that have garnered interest due to their potential biological activities and their use in various chemical syntheses. These compounds are characterized by a quinazolinone core with a sulfur atom at the second position, which is a key feature contributing to their chemical properties and reactivity .

Synthesis Analysis

The synthesis of 2-thioxoquinazolin-4-ones has been approached through various methods. One practical approach involves the reaction of anthranilic acid derivatives with dithiocarbamate derivatives using ethanol as a solvent, which offers simplicity and good yields . Another method includes the annulation of a pyrimidine derivative with ethoxymethylene derivatives of 1,3-diarylthiobarbituric acids in the presence of ZnCl2 . Additionally, a copper-catalyzed one-pot synthesis from ortho-bromobenzamides and isothiocyanates has been described, providing an efficient route to these compounds . Microwave irradiation has also been employed as a convenient and efficient method for the synthesis of 2-thioxoquinazolinone derivatives, allowing for good yields and high purities .

Molecular Structure Analysis

The molecular structure of 2-thioxoquinazolin-4-ones has been elucidated using various spectroscopic techniques, including FTIR, 1H-NMR, and mass spectrometry. These analyses confirm the presence of the quinazolinone core and the substitution patterns on the molecule . The crystal structure of related compounds has been determined by single crystal X-ray diffraction analysis, providing insight into the three-dimensional arrangement of atoms and the molecular conformation .

Chemical Reactions Analysis

2-Thioxoquinazolin-4-ones can undergo a variety of chemical reactions, expanding their utility in synthetic chemistry. For instance, they can react with D-glucose to afford N-glucosylamines or undergo diazotization followed by reactions with aromatic amines to yield azo dyes . These reactions not only demonstrate the versatility of these compounds but also their potential applications in the development of new materials and bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thioxoquinazolin-4-ones are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents, which is beneficial for their purification and characterization . Their reactivity is often dictated by the presence of the thioxo group and the electron-rich quinazolinone core, which can participate in various chemical transformations .

Scientific Research Applications

  • Synthesis Methods : Research has focused on developing efficient synthesis methods for 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives. For instance, one study outlined a one-pot, convenient synthesis method using anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione (Tiwari et al., 2008). Another study presented a practical approach using dithiocarbamate chemistry (Azizi & Edrisi, 2017).

  • Antimicrobial and Anticonvulsant Properties : Some derivatives of this compound have been evaluated for their antimicrobial and anticonvulsant activities. A study synthesized novel derivatives and tested them against various bacteria and fungi, with some compounds showing broad-spectrum activity. Additionally, certain compounds demonstrated potent anticonvulsant activity (Rajasekaran et al., 2013).

  • Eco-friendly Synthesis : Research has also focused on eco-friendly synthesis methods. A study reported the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent, highlighting the environmentally friendly nature of the process (Molnar et al., 2017).

  • Antibacterial Activity : A study synthesized compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and evaluated their antibacterial activity against various strains of microorganisms, showing significant activity (Osarumwense, 2022).

  • Copper-Catalyzed Synthesis : Another approach involved copper-catalyzed synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, offering an efficient and practical route for their production (Wang et al., 2011).

  • Corrosion Inhibition : One study explored quinazolinone compounds, including derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, as corrosion inhibitors for mild steel in sulfuric acid, showing promising results (Hashim et al., 2012).

properties

IUPAC Name

2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCPOVNFTXLBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371440
Record name 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

CAS RN

16064-21-4
Record name 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6,7,8-hexahydro-2-thio-4(1H)-quinazolinone
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KM Pritchard, J Al-Rawi - Synthetic Communications®, 2008 - Taylor & Francis
We now report the first reaction of Ph 3 P(SCN) 2 with 4,6-dihydroxy-5-methylisophthalic acid to give 10-methyl-2,8-dithio-1,3-oxazino-1,3-benzoxazine-4,6-dione. Also, the enol …
Number of citations: 6 www.tandfonline.com
MO Chekanov, SS Tarnavskiy, AR Synyugin… - Ukr Bioorg …, 2011 - bioorganica.org.ua
Solution phase combinatorial synthesis of a diverse library of 2 aminopyrimidinones and their 6 aza analogs Page 1 Introduction. The pyrimidine core is one of the most widespread …
Number of citations: 1 www.bioorganica.org.ua
J Kim - 2021 - search.proquest.com
Pharmacophores are integral elements in structure-based drug discovery and structure activity relationship (SAR) study. Thus, exploring new scaffolds can pave the way for first-in-class …
Number of citations: 0 search.proquest.com

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